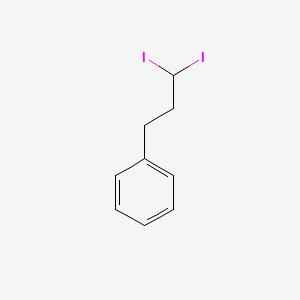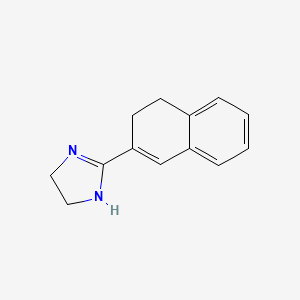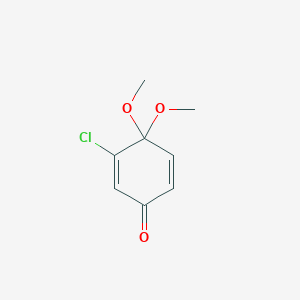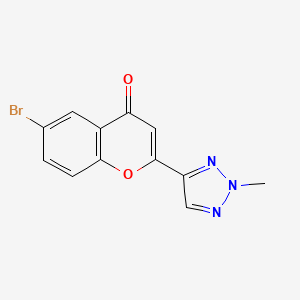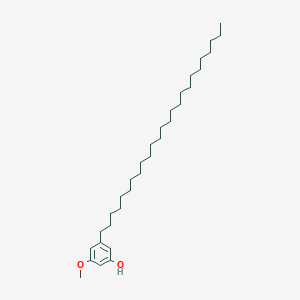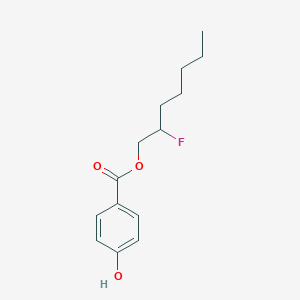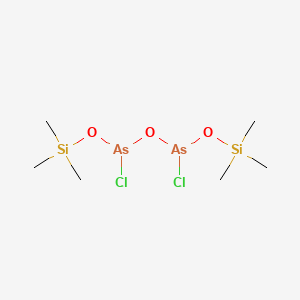
As,As'-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is a chemical compound that features arsenic and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester typically involves the reaction of dichlorodiarsenous acid with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the bis(trimethylsilyl) ester.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester can undergo oxidation reactions, leading to the formation of higher oxidation state arsenic compounds.
Reduction: This compound can also be reduced to form lower oxidation state arsenic species.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic species.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Applications De Recherche Scientifique
As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based therapeutics.
Industry: Utilized in the production of advanced materials and as a precursor for other arsenic-containing compounds.
Mécanisme D'action
The mechanism of action of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester involves its interaction with molecular targets through its arsenic and trimethylsilyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
- As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
- Bis(trimethylsilyl) malonate
- Trimethylsilyl derivatives of other acids
Comparison: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is unique due to the presence of arsenic atoms, which imparts distinct chemical properties compared to other trimethylsilyl derivatives. The arsenic atoms can participate in unique redox reactions and form specific interactions with biomolecules, making this compound valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
137823-40-6 |
|---|---|
Formule moléculaire |
C6H18As2Cl2O3Si2 |
Poids moléculaire |
415.12 g/mol |
Nom IUPAC |
chloro-[chloro(trimethylsilyloxy)arsanyl]oxy-trimethylsilyloxyarsane |
InChI |
InChI=1S/C6H18As2Cl2O3Si2/c1-14(2,3)12-7(9)11-8(10)13-15(4,5)6/h1-6H3 |
Clé InChI |
FEVVGLUQEIRBIJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[As](O[As](O[Si](C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
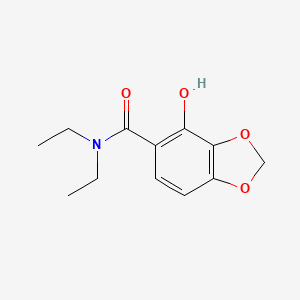
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

